Refametinib

Catalog No.
S548793
CAS No.
923032-37-5
M.F
C19H20F3IN2O5S
M. Wt
572.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Refametinib

CAS Number

923032-37-5

Product Name

Refametinib

IUPAC Name

N-[3,4-difluoro-2-(2-fluoro-4-iodoanilino)-6-methoxyphenyl]-1-[(2S)-2,3-dihydroxypropyl]cyclopropane-1-sulfonamide

Molecular Formula

C19H20F3IN2O5S

Molecular Weight

572.3 g/mol

InChI

InChI=1S/C19H20F3IN2O5S/c1-30-15-7-13(21)16(22)18(24-14-3-2-10(23)6-12(14)20)17(15)25-31(28,29)19(4-5-19)8-11(27)9-26/h2-3,6-7,11,24-27H,4-5,8-9H2,1H3/t11-/m0/s1

InChI Key

RDSACQWTXKSHJT-NSHDSACASA-N

SMILES

COC1=CC(=C(C(=C1NS(=O)(=O)C2(CC2)CC(CO)O)NC3=C(C=C(C=C3)I)F)F)F

Solubility

Soluble in DMSO, not in water

Synonyms

RDEA119; RDEA-119; RDEA 119; BAY 869766; BAY-69766; BAY869766; BAY 86 9766; BAY 86-9766; BAY86-9766; BAY 869766

Canonical SMILES

COC1=CC(=C(C(=C1NS(=O)(=O)C2(CC2)CC(CO)O)NC3=C(C=C(C=C3)I)F)F)F

Isomeric SMILES

COC1=CC(=C(C(=C1NS(=O)(=O)C2(CC2)C[C@@H](CO)O)NC3=C(C=C(C=C3)I)F)F)F

Description

The exact mass of the compound Refametinib is 572.00897 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Refametinib, also known by its developmental code BAY 86-9241, is a small molecule inhibitor that targets a specific protein in the Ras/Raf/MEK/ERK signaling pathway. This pathway plays a critical role in cell growth and proliferation. Mutations in this pathway are found in many cancers, making it an attractive target for cancer therapy [].

Mode of Action

Refametinib acts as a Mitogen-Activated Protein Kinase Kinase 1/2 (MEK1/2) inhibitor. MEK proteins are part of the Ras/Raf/MEK/ERK signaling cascade. When this pathway is activated due to mutations or other factors, it can lead to uncontrolled cell growth and division, a hallmark of cancer. By inhibiting MEK, Refametinib disrupts this signaling pathway, potentially slowing down or stopping cancer cell proliferation [].

Research Applications

  • Monotherapy: Clinical trials are investigating the use of Refametinib as a single agent (monotherapy) for specific cancers with mutations in the Ras/Raf/MEK pathway. Early-phase studies have shown promise in tumors like melanoma and lung cancer with BRAF mutations [, ].
  • Combination Therapy: Refametinib is also being evaluated in combination with other cancer therapies, such as chemotherapy or immunotherapy. The rationale behind combination therapy is to target cancer cells through multiple mechanisms, potentially improving efficacy and overcoming resistance [].

Refametinib is a small molecule compound with the chemical formula C19H20F3IN2O5SC_{19}H_{20}F_{3}IN_{2}O_{5}S and a molecular weight of approximately 572.34 g/mol. It is recognized as a potent and selective allosteric inhibitor of mitogen-activated protein kinase kinase (MEK) 1 and 2, which are crucial components of the RAS/RAF/MEK/ERK signaling pathway commonly implicated in various human tumors. Refametinib is also known by its synonyms, including BAY-869766 and RDEA119. The compound has garnered attention for its potential antineoplastic activity, particularly in the context of cancer treatment .

As mentioned earlier, Refametinib acts as a BRAF inhibitor. BRAF is a kinase protein, a type of enzyme that adds phosphate groups to other molecules. In the RAS-RAF-MEK-ERK signaling pathway, BRAF activation triggers a cascade of events leading to increased cell proliferation []. Refametinib binds to the active site of BRAF, preventing it from phosphorylating downstream targets and effectively halting the signaling pathway []. This disruption of the signaling pathway has shown promise in targeting BRAF mutation-positive cancers [].

Clinical trials are designed to assess the safety and efficacy of Refametinib. While the details of these trials are not publicly available, some reported side effects include skin rash, diarrhea, fatigue, and joint pain [].

Primarily related to its interactions with biological targets. As an allosteric inhibitor of MEK1/2, it binds to these kinases, preventing their activation and subsequent phosphorylation of extracellular signal-regulated kinases (ERK1/2). This inhibition disrupts downstream signaling pathways that promote cell proliferation and survival in cancer cells .

In laboratory settings, specific reactions involving refametinib have been studied, such as its chemoselective reduction processes. For example, continuous platinum-mediated hydrogenation has been explored to modify its iodo-nitroaromatic functionalities .

Refametinib exhibits significant biological activity by inhibiting the MEK1/2 pathway, leading to reduced cell proliferation in various cancer cell lines. Its efficacy has been demonstrated across different tissues and BRAF mutational statuses, with effective concentrations (EC50) ranging from 2.5 to 16 nM . Beyond oncology, studies have indicated its potential in treating inflammatory bowel diseases like ulcerative colitis and Crohn's disease by reducing colonic tissue damage in mouse models .

  • Formation of the Cyclopropane Ring: Utilizing cyclization reactions involving suitable precursors.
  • Introduction of Fluoro and Iodo Substituents: Employing halogenation techniques to achieve the desired functional groups.
  • Final Coupling Steps: Combining various intermediates through amide bond formation to yield the final product.

These methods ensure that refametinib maintains its high potency and selectivity as a MEK inhibitor .

Refametinib is primarily investigated for its applications in oncology due to its ability to inhibit tumor growth through MEK pathway modulation. Its potential therapeutic uses include:

  • Cancer Treatment: Targeting various cancers, especially those with aberrant RAS/RAF signaling.
  • Inflammatory Bowel Disease: Showing promise in reducing inflammation and tissue damage in models of ulcerative colitis and Crohn's disease.
  • Research Tool: Utilized in laboratory settings to study MEK/ERK signaling pathways and their roles in cellular processes .

Interaction studies of refametinib have focused on its pharmacokinetics and potential drug-drug interactions. Notably, inhibition of cytochrome P450 3A4 can increase refametinib's activity by decreasing its metabolic degradation . Furthermore, studies have evaluated its effects on various cancer cell lines to establish its selectivity and efficacy across different genetic backgrounds.

Several compounds share structural or functional similarities with refametinib, particularly within the class of MEK inhibitors. Here are some notable examples:

Compound NameMechanism of ActionUnique Features
TrametinibSelective MEK1/2 inhibitorApproved for use in melanoma treatment
CobimetinibAllosteric MEK inhibitorUsed in combination therapies
SelumetinibSelective MEK1 inhibitorInvestigated for neurofibromatosis

Refametinib's uniqueness lies in its specific structural modifications that enhance selectivity for MEK1/2 while minimizing off-target effects compared to these similar compounds. Its distinct fluorinated and iodinated aromatic systems contribute to this selectivity, making it a valuable candidate for further therapeutic exploration .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.8

Hydrogen Bond Acceptor Count

10

Hydrogen Bond Donor Count

4

Exact Mass

572.00897 g/mol

Monoisotopic Mass

572.00897 g/mol

Heavy Atom Count

31

Appearance

white solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

JPX07AFM0N

Drug Indication

Investigated for use/treatment in cancer/tumors (unspecified).

Mechanism of Action

RDEA119 is a potent, non-ATP competitive, highly selective inhibitor of MEK. RDEA119 is a highly potent and selective inhibitor of mitogen-activated ERK kinase (MEK), a key component of the RAS/RAF/MEK/ERK pathway that is commonly defective in human tumors. The MEK1/2 pathway is important in cell cycle regulation in inflammatory bowel disease, including ulcerative colitis and Crohn's disease. RDEA119 was shown to reduce damage to colonic tissue in two different mouse models of colitis, murine trinitrobenzene sulfonic acid (TNBS) colitis model and murine dextran sulfate sodium (DSS) colitis model. [Ardea Biosciences Inc. Press release]

Wikipedia

Refametinib

Dates

Modify: 2023-08-15
1: Wylie-Sears J, Levine RA, Bischoff J. Losartan inhibits endothelial-to-mesenchymal transformation in mitral valve endothelial cells by blocking transforming growth factor-β-induced phosphorylation of ERK. Biochem Biophys Res Commun. 2014 Mar 12. pii: S0006-291X(14)00445-8. doi: 10.1016/j.bbrc.2014.03.014. [Epub ahead of print] PubMed PMID: 24632204.
2: Weekes CD, Von Hoff DD, Adjei AA, Leffingwell DP, Eckhardt SG, Gore L, Lewis KD, Weiss GJ, Ramanathan RK, Dy GK, Ma WW, Sheedy B, Iverson C, Miner JN, Shen Z, Yeh LT, Dubowy RL, Jeffers M, Rajagopalan P, Clendeninn NJ. Multicenter phase I trial of the mitogen-activated protein kinase 1/2 inhibitor BAY 86-9766 in patients with advanced cancer. Clin Cancer Res. 2013 Mar 1;19(5):1232-43. doi: 10.1158/1078-0432.CCR-12-3529. Epub 2013 Feb 22. PubMed PMID: 23434733.
3: Gorges TM, Schiller J, Schmitz A, Schuetzmann D, Schatz C, Zollner TM, Krahn T, von Ahsen O. Cancer therapy monitoring in xenografts by quantitative analysis of circulating tumor DNA. Biomarkers. 2012 Sep;17(6):498-506. doi: 10.3109/1354750X.2012.689133. Epub 2012 May 23. PubMed PMID: 22616911.
4: Liu Z, Xing M. Induction of sodium/iodide symporter (NIS) expression and radioiodine uptake in non-thyroid cancer cells. PLoS One. 2012;7(2):e31729. doi: 10.1371/journal.pone.0031729. Epub 2012 Feb 16. PubMed PMID: 22359623; PubMed Central PMCID: PMC3281006.
5: Holm TM, Habashi JP, Doyle JJ, Bedja D, Chen Y, van Erp C, Lindsay ME, Kim D, Schoenhoff F, Cohn RD, Loeys BL, Thomas CJ, Patnaik S, Marugan JJ, Judge DP, Dietz HC. Noncanonical TGFβ signaling contributes to aortic aneurysm progression in Marfan syndrome mice. Science. 2011 Apr 15;332(6027):358-61. doi: 10.1126/science.1192149. PubMed PMID: 21493862; PubMed Central PMCID: PMC3111087.
6: Diep CH, Munoz RM, Choudhary A, Von Hoff DD, Han H. Synergistic effect between erlotinib and MEK inhibitors in KRAS wild-type human pancreatic cancer cells. Clin Cancer Res. 2011 May 1;17(9):2744-56. doi: 10.1158/1078-0432.CCR-10-2214. Epub 2011 Mar 8. PubMed PMID: 21385921; PubMed Central PMCID: PMC3265169.
7: Liu D, Xing J, Trink B, Xing M. BRAF mutation-selective inhibition of thyroid cancer cells by the novel MEK inhibitor RDEA119 and genetic-potentiated synergism with the mTOR inhibitor temsirolimus. Int J Cancer. 2010 Dec 15;127(12):2965-73. doi: 10.1002/ijc.25304. PubMed PMID: 21351275; PubMed Central PMCID: PMC2916062.
8: Chang Q, Chapman MS, Miner JN, Hedley DW. Antitumour activity of a potent MEK inhibitor RDEA119/BAY 869766 combined with rapamycin in human orthotopic primary pancreatic cancer xenografts. BMC Cancer. 2010 Sep 28;10:515. doi: 10.1186/1471-2407-10-515. PubMed PMID: 20920162; PubMed Central PMCID: PMC2955043.
9: Hou P, Bojdani E, Xing M. Induction of thyroid gene expression and radioiodine uptake in thyroid cancer cells by targeting major signaling pathways. J Clin Endocrinol Metab. 2010 Feb;95(2):820-8. doi: 10.1210/jc.2009-1888. Epub 2009 Dec 11. PubMed PMID: 20008023; PubMed Central PMCID: PMC2840852.
10: Iverson C, Larson G, Lai C, Yeh LT, Dadson C, Weingarten P, Appleby T, Vo T, Maderna A, Vernier JM, Hamatake R, Miner JN, Quart B. RDEA119/BAY 869766: a potent, selective, allosteric inhibitor of MEK1/2 for the treatment of cancer. Cancer Res. 2009 Sep 1;69(17):6839-47. doi: 10.1158/0008-5472.CAN-09-0679. Epub 2009 Aug 25. PubMed PMID: 19706763.

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